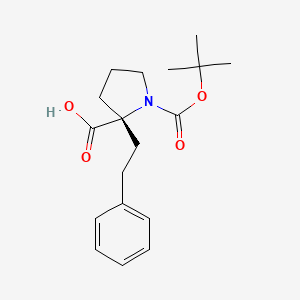

Boc-(S)-alpha-phenethyl-proline

Description

Significance of Chirality in Advanced Organic Transformations

Chirality is a fundamental property of molecules that dictates their interactions with other chiral entities, including biological receptors and enzymes. numberanalytics.comlibretexts.org In the context of pharmaceuticals, the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically effective, while the other could be inactive or even cause harmful side effects. numberanalytics.comhilarispublisher.com For instance, the tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, underscored the critical need for enantiomerically pure drugs. numberanalytics.com Consequently, the development of methods for asymmetric synthesis, which selectively produces a single enantiomer, is a primary focus of contemporary organic chemistry. ontosight.aihilarispublisher.com Chiral catalysts are central to this endeavor, guiding chemical reactions to favor the formation of one enantiomer over the other. hilarispublisher.com

Evolution of Organocatalysis with a Focus on Proline-Based Systems

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by providing a powerful and often more sustainable alternative to traditional metal-based and enzymatic catalysts. syngeneintl.comrsc.org These small molecule catalysts are typically non-toxic, readily available, and less sensitive to air and moisture, making them attractive for both laboratory and industrial applications. syngeneintl.comrsc.org

Historical Context and Pivotal Discoveries in Proline Catalysis

The use of the amino acid proline as a catalyst in organic reactions dates back to the 1970s with the pioneering work of Hajos and Parrish, and Eder, Sauer, and Wiechert, who independently reported the use of L-proline in an intramolecular aldol (B89426) reaction. wikipedia.orgwikipedia.orgtcichemicals.com This discovery, often referred to as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, laid the foundation for the field of proline organocatalysis. wikipedia.orgwikipedia.org However, the full potential of proline catalysis was not widely recognized until the early 2000s, when researchers like Benjamin List and Carlos F. Barbas III demonstrated its broad applicability in intermolecular reactions. wikipedia.orgnumberanalytics.comscripps.edu Their work sparked a renaissance in the field, leading to the development of a vast array of proline-catalyzed transformations. syngeneintl.comnih.gov

Fundamental Role of L-Proline as a Bifunctional Organocatalyst

L-proline's effectiveness as an organocatalyst stems from its unique bifunctional nature. tandfonline.comingentaconnect.comchemicalbook.com It possesses both a secondary amine and a carboxylic acid group, allowing it to act as both a Lewis base and a Brønsted acid. ingentaconnect.comchemicalbook.comnih.gov The secondary amine can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid can activate an electrophile through hydrogen bonding, bringing the reactants together in a well-defined, chiral transition state. wikipedia.orgrsc.org This dual activation mechanism is key to achieving high levels of stereoselectivity in a wide range of reactions, including aldol condensations, Mannich reactions, and Michael additions. ingentaconnect.comnih.govlibretexts.org

Principles of Chiral Auxiliary and Ligand Design

To further enhance the efficiency and selectivity of asymmetric transformations, chemists often employ chiral auxiliaries and ligands. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. Chiral ligands, on the other hand, bind to a metal center to form a chiral catalyst that can induce asymmetry in a reaction.

Overview of Alpha-Phenylethylamine Derivatives as Chiral Inducers and Building Blocks

Alpha-phenylethylamine is a widely used and inexpensive chiral primary amine that serves as a versatile building block in the synthesis of chiral auxiliaries, ligands, and organocatalysts. nih.govnih.govmdpi.com Its phenyl group provides a sterically demanding substituent that can effectively control the approach of reagents to a reactive center, thereby inducing high levels of diastereoselectivity. nih.gov Derivatives of alpha-phenylethylamine have been successfully employed in a multitude of asymmetric reactions, including diastereoselective cyclizations and as chiral resolving agents. nih.govmdpi.comacs.org The modular nature of alpha-phenylethylamine allows for the straightforward synthesis of a diverse range of chiral structures. nih.govnih.gov

Strategic Positioning of Boc-(S)-alpha-phenethyl-proline within Contemporary Chiral Technologies

The development of modified proline catalysts has been a major focus in advancing organocatalysis. organic-chemistry.orgnih.gov These modifications aim to improve upon the performance of proline itself by enhancing solubility, increasing catalytic activity, and fine-tuning stereoselectivity. organic-chemistry.org this compound represents a strategic evolution in this area.

By incorporating the bulky and chiral (S)-alpha-phenethyl group onto the proline scaffold and protecting the nitrogen with a tert-butyloxycarbonyl (Boc) group, this compound is designed to offer enhanced steric control and modified reactivity compared to simple proline. The Boc group can influence the conformational properties of the proline ring and its electronic nature, while the alpha-phenethyl group provides a significant steric shield to direct the approach of substrates with high precision. This strategic design positions this compound as a potentially powerful catalyst or chiral building block for highly demanding asymmetric transformations where precise control over the stereochemical outcome is essential.

Research Findings on Proline Derivatives

The modification of the proline scaffold has been a fruitful area of research, leading to catalysts with improved performance in various asymmetric reactions.

| Catalyst Type | Key Features | Application Examples | Reference |

| Proline Sulfonamides | Increased acidity compared to proline's carboxylic acid, improved solubility in organic solvents. | Aldol reactions, Mannich reactions, Michael additions. | nih.gov |

| Proline Tetrazoles | Bioisostere of the carboxylic acid group, offering enhanced performance and broader solvent compatibility. | Asymmetric Mannich, nitro-Michael, and aldol reactions. | organic-chemistry.org |

| 4-Hydroxyproline Derivatives | Introduction of a hydroxyl group for additional hydrogen bonding interactions and improved solubility. | Aldol reactions. | nih.gov |

| Bicyclic Proline Derivatives | Conformationally restricted systems to enhance diastereoselectivity in N-quaternization reactions. | Asymmetric synthesis of Cα-tetrasubstituted prolines. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLLHYVBNNPLET-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147518 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-65-9 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc S Alpha Phenethyl Proline and Advanced Analogues

Strategies for Amino Group Protection in Amino Acid Synthesis

Protecting the amino group of an amino acid is a fundamental step in peptide synthesis and the creation of more complex derivatives. This prevents unwanted side reactions and allows for the selective formation of amide bonds. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-protected proline is typically achieved through the reaction of L-proline with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640), in the presence of a base. rsc.org A common procedure involves dissolving L-proline in a suitable solvent like dichloromethane (B109758), followed by the addition of a base such as triethylamine (B128534). rsc.org The Boc anhydride is then introduced, and the reaction mixture is stirred, usually at room temperature. rsc.org The reaction proceeds as the nucleophilic amino group of proline attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc-proline and the release of tert-butanol (B103910) and carbon dioxide.

The reaction progress can be monitored by the disappearance of the starting proline. Upon completion, the workup typically involves an acidic wash to remove any unreacted base and other basic impurities, followed by extraction into an organic solvent. rsc.org The organic phase is then washed with brine and water, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude N-Boc-proline. rsc.org

Purification of the resulting N-Boc-proline is crucial to ensure high purity for subsequent reactions. Recrystallization is a common method for purifying the solid product. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. As the solution cools, the solubility of the N-Boc-proline decreases, and it crystallizes out, leaving impurities behind in the solvent. In some cases, silica (B1680970) gel chromatography may be employed for purification, particularly if the product is an oil or if recrystallization is not effective. acs.org

Enantioselective Incorporation of the Alpha-Phenethyl Moiety

The introduction of the chiral alpha-phenethyl group in an enantioselective manner is a critical step in the synthesis of Boc-(S)-alpha-phenethyl-proline. This requires either starting with an enantiomerically pure alpha-phenylethylamine or employing a stereoselective reaction to create the desired stereocenter.

One of the common methods for preparing enantiomerically pure alpha-phenylethylamine is through the resolution of a racemic mixture. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Another approach is the enantioselective synthesis from a prochiral starting material. For instance, the asymmetric reduction of acetophenone (B1666503) can yield chiral 1-phenylethanol, which can then be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen synthetic route. A more direct method involves the reductive amination of acetophenone in the presence of a chiral catalyst or auxiliary. For example, acetophenone can be condensed with an amine, and the resulting imine is then reduced asymmetrically. youtube.com The use of a chiral sulfinamide auxiliary, for instance, can direct the stereochemical outcome of the reduction of the corresponding sulfinamide, which can then be cleaved to afford the chiral amine. youtube.com

The formation of the amide bond between N-Boc-proline and (S)-alpha-phenylethylamine is a crucial step that must be performed under conditions that minimize racemization of either chiral center. Standard peptide coupling reagents are employed for this purpose. These reagents activate the carboxylic acid of N-Boc-proline, making it more susceptible to nucleophilic attack by the amino group of (S)-alpha-phenylethylamine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and reduce the risk of racemization. Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

The choice of coupling reagent, solvent, and reaction temperature can significantly impact the yield and stereochemical purity of the final product. The reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide. The activated N-Boc-proline is generated in situ and then reacted with (S)-alpha-phenylethylamine. Careful control of the reaction temperature, often starting at a low temperature and gradually warming to room temperature, is essential to maintain the stereochemical integrity of the product. rsc.org

Multi-Step Synthesis Pathways for this compound

Maintaining the stereochemical integrity of both the proline and the alpha-phenethylamine moieties is of paramount importance throughout the synthesis. rijournals.com The alpha-carbon of proline is susceptible to epimerization, particularly during the activation of the carboxylic acid for the coupling reaction. The use of coupling reagents known to minimize racemization, such as those that form activated esters that are less prone to enolization, is a key strategy. nih.gov Additives like HOBt or Oxyma can further suppress this side reaction.

The choice of base is also critical. Sterically hindered non-nucleophilic bases, such as diisopropylethylamine (DIPEA), are often preferred over less hindered bases like triethylamine, as they are less likely to cause epimerization of the activated amino acid. Reaction temperature is another important factor; carrying out the coupling reaction at low temperatures can help to minimize the rate of racemization. nih.gov

Furthermore, the purity of the starting materials, particularly the enantiomeric purity of the (S)-alpha-phenylethylamine, directly impacts the stereochemical purity of the final product. It is essential to use highly enantiomerically enriched starting materials and to employ analytical techniques, such as chiral chromatography, to verify the stereochemical integrity of the product at various stages of the synthesis. nih.govresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

The synthesis of this compound is typically achieved in a two-step sequence starting from L-proline. The first step involves the protection of the secondary amine of the proline ring with a tert-butoxycarbonyl (Boc) group. The second step is the coupling of the resulting N-Boc-L-proline with (S)-α-phenethylamine. The optimization of reaction conditions for both steps is critical to maximize the yield and maintain the stereochemical integrity of the chiral centers.

Step 1: Boc-Protection of L-Proline

The protection of L-proline is commonly accomplished using di-tert-butyl dicarbonate, (Boc)₂O. The reaction conditions can be varied to improve efficiency and safety. An industrial method involves adding (Boc)₂O in batches to an alkaline aqueous solution of L-proline, prepared with sodium hydroxide (B78521) or potassium hydroxide. google.com This approach is cost-effective, avoids hazardous reagents, and results in high yields. google.com A common laboratory-scale procedure involves reacting L-proline with (Boc)₂O in a solvent like dichloromethane (CH₂Cl₂) in the presence of a base such as triethylamine (Et₃N) at room temperature. rsc.org

Step 2: Amide Coupling

The crucial step for forming the final product is the amide bond formation between N-Boc-L-proline and (S)-α-phenethylamine. The carboxylic acid of N-Boc-L-proline must first be activated to facilitate the reaction. Several coupling strategies have been developed, and the choice of reagent and conditions directly impacts the yield and the potential for side reactions, such as racemization.

One effective method is the formation of a mixed anhydride using ethyl chloroformate at 0 °C in the presence of a tertiary amine base. orgsyn.org This activated intermediate readily reacts with the amine to form the desired amide. orgsyn.org Another approach involves converting the carboxylic acid into a more reactive acyl chloride. This can be achieved by treating N-Boc-L-proline with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C. rsc.org The resulting N-Boc-L-proline chloride is then reacted with the amine. rsc.org

The optimization of this coupling step involves a careful selection of the coupling agent, solvent, temperature, and base to ensure high conversion and prevent the loss of stereochemical purity at the proline's α-carbon. The table below summarizes various conditions used in the synthesis of proline amides, highlighting the parameters that are typically optimized.

| Coupling Method | Activating Agent | Solvent | Base | Temperature | Key Optimization Factors |

|---|---|---|---|---|---|

| Mixed Anhydride | Ethyl Chloroformate | CH₂Cl₂ or THF | Triethylamine (Et₃N) | 0 °C to RT | Slow addition of chloroformate at low temperature to prevent side reactions. |

| Acid Chloride | Oxalyl Chloride / DMF (cat.) | CH₂Cl₂ | Pyridine or Et₃N | 0 °C to RT | Use of non-nucleophilic base; strict temperature control to maintain stability of the acid chloride. |

| Carbodiimide | DIC / HOBt | DMF or CH₂Cl₂ | - | 0 °C to RT | HOBt is added to suppress racemization and improve reaction efficiency. |

Design and Synthesis of Structural Analogues and Modified Derivatives

The utility of this compound extends beyond its direct use, serving as a versatile scaffold for the synthesis of more complex structural analogues and modified derivatives. These new molecules are often designed to function as highly specific organocatalysts or ligands in asymmetric synthesis.

Synthesis of Proline Amide-Based Catalysts and Ligands

Proline amide derivatives are a prominent class of organocatalysts. The synthesis of these catalysts often begins with a Boc-protected precursor like this compound. The Boc group serves as a temporary protecting group for the proline nitrogen, allowing for selective modification at the carboxyl group. Once the amide linkage is established, the Boc group can be removed to unmask the secondary amine of the pyrrolidine (B122466) ring, which is a key functional element for catalysis. orgsyn.orglibretexts.org

The deprotection is typically achieved under acidic conditions. For instance, treating the Boc-protected proline amide with a strong acid like trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., methanol (B129727) or dioxane) effectively cleaves the Boc group. rsc.orgorgsyn.org This yields the corresponding pyrrolidine-2-carboxamide (B126068) hydrochloride salt, which can be neutralized to give the final, catalytically active free amine. orgsyn.org This two-step sequence—amide formation followed by deprotection—provides a reliable pathway to a wide range of proline amide-based catalysts. orgsyn.org

Modifications of the Alpha-Phenethyl Substituent for Tuned Stereoselectivity

The substituent attached to the proline's carbonyl group, in this case, the α-phenethyl group, plays a critical role in defining the steric and electronic environment of the catalyst's active site. By systematically modifying this substituent, the stereoselectivity of the catalyzed reaction can be precisely tuned. The chiral phenethylamide moiety helps create a well-defined three-dimensional space that influences the approach of reactants, thereby controlling the stereochemical outcome of the transformation.

Research has shown that altering the bulk and electronic nature of the amide substituent directly impacts catalytic performance. For example, in the development of proline-derived guanidine (B92328) catalysts, replacing a less bulky group with a more sterically demanding one, such as the benzyl (B1604629) group found in phenylalanine, led to a significant improvement in enantioselectivity. soton.ac.uk In a model reaction, the catalyst derived from L-alanine gave the product with an 11% enantiomeric excess (ee), whereas the analogous catalyst derived from L-phenylalanine, which contains a bulkier benzyl group, afforded the product in 18% ee under identical conditions. soton.ac.uk This demonstrates that increased steric hindrance in the amide portion of the catalyst can enhance facial discrimination of the substrates, leading to higher stereoselectivity.

The data below illustrates how modifying the amino acid-derived portion of a proline-based catalyst can tune its stereoselectivity in a Michael addition reaction.

| Catalyst Derivative | Key Structural Feature | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Proline-Guanidine (Alanine-based) | Less bulky methyl side chain | Toluene | 11% | soton.ac.uk |

| Proline-Guanidine (Phenylalanine-based) | Bulky benzyl side chain | Toluene | 18% | soton.ac.uk |

| Proline-Guanidine (Phenylalanine-based) | Bulky benzyl side chain | Toluene at 0°C | 31% | soton.ac.uk |

This principle of steric tuning is broadly applicable, and the α-phenethyl group in this compound can be similarly modified. Introducing electron-donating or electron-withdrawing groups onto the phenyl ring, or altering the alkyl portion of the substituent, provides a powerful strategy for optimizing catalyst performance for specific asymmetric transformations.

Mechanistic Investigations of Catalytic and Chiral Inducing Activity

Proposed Catalytic Cycles for Proline-Based Organocatalysts

Proline-based organocatalysts are renowned for their ability to mimic the function of natural enzymes, particularly Class I aldolases, by activating carbonyl compounds through the formation of key nucleophilic or electrophilic intermediates. rsc.orgnih.gov This activation is central to their catalytic activity in a wide array of chemical transformations.

The versatility of proline catalysis originates from its dual modes of activation: enamine and iminium ion catalysis. rsc.orgnobelprize.org The specific pathway depends on the nature of the carbonyl substrate.

Enamine Catalysis : When a proline catalyst reacts with a saturated aldehyde or ketone (the donor), it forms a nucleophilic enamine intermediate. nih.govmdpi.com This process involves the condensation of the secondary amine of the pyrrolidine (B122466) ring with the carbonyl group, followed by dehydration. masterorganicchemistry.com The formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming the carbonyl donor into a more potent nucleophile, capable of attacking various electrophiles. nobelprize.org The catalytic cycle is completed by the hydrolysis of the resulting iminium species to release the product and regenerate the catalyst. libretexts.org

Iminium Catalysis : Conversely, when the substrate is an α,β-unsaturated aldehyde or ketone (the acceptor), the catalyst forms a transient iminium ion. rsc.orgmdpi.com This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a significantly stronger electrophile and more susceptible to attack by a nucleophile. nobelprize.org

The formation pathway of these crucial intermediates has been a subject of extensive investigation, with studies suggesting that the process can be complex and may involve transient species like oxazolidinones. acs.orgwikipedia.org Kinetic and spectroscopic studies have been employed to dissect these pathways, revealing that the dominant mechanism can be influenced by reaction conditions such as the solvent and the presence of additives. acs.org For instance, research using NMR spectroscopy has provided experimental evidence for the deprotonation of iminium intermediates as a key step in enamine formation in DMSO. acs.org

Unmodified L-proline is often described as the "simplest enzyme" because it functions as a bifunctional catalyst, possessing both a Lewis basic secondary amine and a Brønsted acidic carboxylic acid group. libretexts.orgchemicalbook.comnih.gov This dual functionality is critical for its catalytic efficiency.

In the transition state of many proline-catalyzed reactions, the carboxylic acid group plays a vital role by engaging in hydrogen bonding. wikipedia.orgwikipedia.org This interaction serves multiple purposes:

Electrophile Activation : It can activate the electrophile, making it more susceptible to nucleophilic attack.

Transition State Stabilization : It stabilizes the developing negative charge, particularly on the oxygen atom of the acceptor carbonyl group in aldol-type reactions. nobelprize.orgwikipedia.org

Stereochemical Control : It helps to organize the transition state into a rigid, chair-like conformation, akin to the Zimmerman-Traxler model, which is crucial for high stereoselectivity. wikipedia.orgwikipedia.orgyoutube.com

This cooperative action, where the amine (Lewis base) forms the enamine and the carboxylic acid (Brønsted acid) simultaneously activates the reaction partner, is a hallmark of bifunctional catalysis. mdpi.comwikipedia.org While Boc-(S)-alpha-phenethyl-proline has its acidic proton masked by the ester linkage, the principles of bifunctional activation remain relevant, with other potential hydrogen bond donors or the steric framework of the catalyst assuming the role of organizing the transition state. The high proline and glycine (B1666218) content in certain proteins, for example, is known to facilitate extensive hydrogen bonding. nih.gov

Stereochemical Control Mechanisms Governed by the Alpha-Phenethyl Moiety

In derivatives like this compound, where the inherent bifunctionality of proline is modified, stereocontrol is largely dictated by the steric and conformational influence of its substituents. The chiral alpha-phenethyl group is particularly significant, acting as a powerful chiral auxiliary.

The primary role of the alpha-phenethyl group is to induce diastereoselectivity by creating a sterically biased environment around the reactive center. Its bulky phenyl substituent effectively shields one face of the enamine intermediate formed during the catalytic cycle. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer of the product.

This principle is a cornerstone of asymmetric synthesis, where a covalently attached chiral auxiliary directs the stereochemical course of a reaction. The effectiveness of this induction depends on the size and conformational rigidity of the auxiliary. The phenethyl group provides a well-defined steric blockade, ensuring high levels of diastereoselective control in reactions such as Michael additions and aldol (B89426) condensations. Research on proline derivatives has consistently shown that introducing bulky groups can significantly enhance enantioselectivity. mdpi.com

The following table illustrates the performance of various proline-derived catalysts in the asymmetric Michael addition of cyclohexanone (B45756) to nitrostyrene, highlighting how structural modifications impact stereoselectivity.

| Catalyst | Solvent | Yield (%) | ee (%) |

| Proline | DMSO | 95 | 20 |

| Tetrazole Catalyst 5 | CH2Cl2 | 98 | 99 |

| Acylsulfonamide Catalyst | Toluene | 98 | 96 |

| Table 1: Comparison of proline and its derivatives in the asymmetric Michael addition. Data sourced from research on improved organocatalysts. organic-chemistry.org Note: The specific structure of this compound is not listed in this comparative study, but the data demonstrates the principle that modifying the proline backbone can lead to superior stereochemical control. |

A more refined model for understanding the stereodirecting influence of the alpha-phenethyl group involves the concept of 1,3-allylic strain (A(1,3) strain). wikipedia.org This term describes the steric repulsion between a substituent on an alkene and an allylic substituent. wikipedia.orgscribd.com

In the enamine intermediate derived from this compound, the alpha-phenethyl group is in an allylic position relative to the enamine double bond. To minimize destabilizing steric interactions, the molecule will adopt a conformation that places the bulky phenyl group away from the enamine system. This conformational restriction effectively "locks" the catalyst-substrate complex into a specific geometry. github.io

This preferred conformation dictates the trajectory of the incoming electrophile. By controlling the conformational equilibrium, A(1,3) strain serves as a powerful element for transferring the catalyst's chirality to the newly formed stereocenters in the product. scribd.comnih.gov The study of various chiral silyl (B83357) enol ethers has shown that facial diastereoselectivity is highest when large or polar substituents are present at the γ-position, a principle consistent with the effects of an alpha-phenethyl group. acs.org

Influence of Protecting Groups and Substituents on Reaction Mechanism

The identity of the protecting group on the proline nitrogen and other substituents has a profound impact on the catalyst's reactivity, solubility, and stereodirecting ability. The tert-butyloxycarbonyl (Boc) group in this compound is not merely a passive placeholder.

The Boc group exerts several key influences:

Electronic Modification : As an electron-withdrawing group, it reduces the nucleophilicity of the proline nitrogen.

Steric Bulk : It adds significant steric hindrance, which, in concert with the alpha-phenethyl moiety, helps to create a well-defined chiral pocket that enhances stereofacial discrimination.

Solubility : It significantly alters the solubility profile of the catalyst compared to free proline, allowing reactions to be performed in a broader range of organic solvents, including non-polar ones where proline itself often fails. organic-chemistry.org

Mechanism Alteration : By capping the proline nitrogen, the Boc group prevents the formation of the zwitterionic structure seen with free proline. This modification, along with the esterification of the carboxyl group, shifts the primary mechanism of stereocontrol from bifunctional hydrogen-bond activation to a model dominated by sterics and conformational constraints like A(1,3) strain.

Studies on various proline derivatives have shown that replacing the carboxylic acid with other acidic groups, such as a tetrazole, can lead to catalysts with superior performance, offering higher yields and enantioselectivities at lower catalyst loadings. organic-chemistry.org This highlights the critical role that substituents play in fine-tuning the catalyst's properties for specific applications.

Impact of the Boc Group on Catalytic Efficiency and Substrate Interactions

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other areas of organic chemistry. rsc.orggoogle.com In the context of proline catalysis, the presence of a Boc group on the nitrogen atom of the pyrrolidine ring fundamentally alters the catalytic mechanism compared to free proline.

In typical proline catalysis, the secondary amine is crucial for the formation of an enamine intermediate with a carbonyl donor, which is a key step in reactions like the aldol or Mannich reaction. nih.govwikipedia.orgillinois.edu The subsequent involvement of the carboxylic acid group in a hydrogen-bonded transition state is critical for stereocontrol.

When the nitrogen is protected with a Boc group, it is no longer available to form an enamine. Therefore, Boc-proline itself cannot act as a catalyst in the same way as proline. However, it is frequently used as a precursor in the synthesis of more complex organocatalysts. nih.govnih.gov For instance, the Boc group can be removed to generate a free secondary amine in a subsequent step, or the carboxylic acid functionality can be used to couple the Boc-proline unit to other molecules, creating a more elaborate catalytic scaffold. rsc.orgnih.gov

In reactions where Boc-proline might be used as a ligand for a metal catalyst, the Boc group would primarily exert a steric influence, potentially affecting the coordination sphere of the metal and the approach of substrates. Its bulky nature could create a specific chiral environment around the catalytic center, thereby influencing enantioselectivity. However, without specific studies on this compound, any discussion of the Boc group's impact on its catalytic efficiency remains speculative.

Electronic and Steric Effects of the Phenethyl Group on Reactivity and Selectivity

The phenethyl group, an ethyl group substituted with a phenyl ring, would introduce both steric bulk and specific electronic properties if attached to the alpha-position of proline. The steric and electronic effects of substituents on a catalyst's framework are known to be critical in influencing reactivity and selectivity in asymmetric catalysis. researchgate.netnih.gov

Steric Effects: The bulky phenethyl group would likely play a significant role in dictating the stereochemical outcome of a catalyzed reaction. By sterically shielding one face of the catalytic center, it could direct the approach of a substrate, leading to high enantioselectivity. The conformational flexibility of the phenethyl group could also be a factor, potentially allowing it to adopt different orientations to accommodate various substrates.

Electronic Effects: The phenyl ring of the phenethyl group can participate in π-stacking interactions with substrates that also contain aromatic rings. These non-covalent interactions can help to orient the substrate in the transition state, leading to enhanced selectivity. The electron-rich nature of the phenyl ring could also influence the electronic environment of the catalytic center, although this effect would be somewhat insulated by the ethyl spacer.

While the general principles of steric and electronic effects are well-understood in asymmetric catalysis, the specific manifestation of these effects for a phenethyl group on a proline scaffold has not been documented in the scientific literature for this compound. Studies on other substituted proline derivatives have shown that even subtle changes to the substituent can have a profound impact on the catalyst's performance. researchgate.net Without experimental data or computational studies on this specific compound, a detailed analysis of the phenethyl group's influence remains conjectural.

Data Tables

Due to the absence of specific research findings for this compound, no data tables on its catalytic performance can be provided at this time.

Applications in Asymmetric Organic Transformations

Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis. Boc-(S)-alpha-phenethyl-proline has been investigated as a catalyst for several key C-C bond-forming reactions.

Proline Derivative-Catalyzed Aldol (B89426) Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks in the synthesis of natural products and pharmaceuticals. While extensive research has been conducted on proline-catalyzed asymmetric aldol reactions, specific data on the performance of this compound as the sole catalyst is not extensively documented in publicly available research. wikipedia.orgpitt.eduorganic-chemistry.orgnih.gov Generally, proline and its derivatives catalyze the aldol reaction through an enamine-based mechanism. The steric bulk of the alpha-phenethyl group and the electronic influence of the Boc protecting group in this compound are anticipated to influence the facial selectivity of the enamine's attack on the aldehyde, thereby controlling the stereochemical outcome of the reaction.

Table 1: Proline Derivative-Catalyzed Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Michael Addition Reactions

The Michael addition, or conjugate addition, is another crucial carbon-carbon bond-forming reaction that creates 1,5-dicarbonyl compounds or their synthetic equivalents. Proline and its derivatives have been shown to be effective catalysts for the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors, such as nitroolefins and enones. nih.gov The catalytic cycle is believed to proceed through the formation of a chiral enamine intermediate, which then attacks the Michael acceptor in a stereocontrolled manner. The specific role and efficacy of this compound in this context, including detailed data on yields and enantioselectivities across a range of substrates, remain an area for further investigation. researchgate.netresearchgate.net

Table 2: Michael Addition Reactions Catalyzed by Proline Derivatives

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Specific research data detailing the use of this compound as a catalyst for Michael addition reactions is limited in the available literature.

Asymmetric Mannich Reactions and Related Variants

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds, which are important precursors for various nitrogen-containing bioactive molecules. Proline and its derivatives have been successfully employed as catalysts in asymmetric Mannich reactions. nih.gov The use of preformed N-Boc-imines in proline-catalyzed Mannich reactions of aldehydes has been reported to yield β-amino aldehydes with high enantioselectivities. 20.210.105springernature.comnih.gov While these studies highlight the utility of the proline scaffold in this transformation, specific examples and detailed data tables for reactions catalyzed by this compound are not extensively reported. illinois.edu

Table 3: Asymmetric Mannich Reactions with Proline Derivatives

| Entry | Aldehyde | Imine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Acetaldehyde | N-Boc-arylimines | 20 | Acetonitrile | 2-3 | Reasonable | >99:1 | >99 | 20.210.105 |

The provided data showcases the effectiveness of (S)-Proline in catalyzing the Mannich reaction with N-Boc-imines. Specific data for this compound was not available.

Enantioselective Alpha-Functionalization Reactions

The introduction of heteroatoms at the α-position of carbonyl compounds is a valuable transformation in organic synthesis. Proline-based organocatalysts have been shown to be effective in promoting such reactions with high enantioselectivity.

Alpha-Aminoxylation and Alpha-Amination Methodologies

The direct α-aminoxylation and α-amination of aldehydes and ketones provide access to valuable α-oxyamino and α-amino carbonyl compounds, respectively. Proline has been demonstrated to catalyze the asymmetric α-aminoxylation of aldehydes and ketones using nitrosobenzene as the oxygen source, affording the products with excellent enantioselectivity. nih.govelsevierpure.comtohoku.ac.jp Similarly, the direct catalytic asymmetric α-amination of aldehydes and ketones has been achieved using azodicarboxylates as the nitrogen source in the presence of proline. nih.govnih.gov Although the proline core is central to these transformations, detailed studies focusing on the specific catalytic activity of this compound, including comparative data on its effectiveness, are not widely reported.

Table 4: Enantioselective Alpha-Functionalization Reactions

| Entry | Substrate | Reagent | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Aldehydes/Ketones | Nitrosobenzene | Proline | Data not available | Data not available | Data not available | High | Excellent | nih.govelsevierpure.comtohoku.ac.jp |

| 2 | Aldehydes | Dialkyl azodicarboxylates | Proline | Data not available | Data not available | Data not available | Excellent | Excellent | nih.gov |

The table summarizes the general findings for proline-catalyzed alpha-functionalization reactions. Specific data for this compound was not found in the surveyed literature.

Asymmetric Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. The development of asymmetric versions of these reactions is of great interest for the synthesis of complex molecular architectures. While proline and its derivatives have been explored as catalysts in various asymmetric transformations, their application in cycloaddition reactions is an area of ongoing research. There is currently a lack of specific published research detailing the use of this compound as a catalyst for asymmetric cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. Therefore, no data table can be provided for this section.

Proline-Catalyzed Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered enantioselective through the use of chiral catalysts. Proline and its derivatives have been successfully employed as organocatalysts in this capacity. The catalytic cycle typically involves the formation of a chiral iminium ion intermediate from the reaction between the secondary amine of the proline catalyst and an α,β-unsaturated aldehyde or ketone (the dienophile). This iminium ion formation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, activating it for cycloaddition with a diene.

The stereochemical outcome of the reaction is dictated by the structure of the catalyst. The chiral environment of the proline derivative effectively shields one face of the iminium ion, directing the incoming diene to the opposite face and thereby controlling the enantioselectivity of the product. In the case of this compound, the bulky α-phenethyl group and the N-Boc group would play a critical role in creating a highly specific chiral pocket around the reactive iminium intermediate, forcing a selective approach of the diene. While specific studies detailing the use of this compound in Diels-Alder reactions are not extensively documented, the performance of similar proline derivatives provides insight into its potential efficacy. For instance, imidazolidinone catalysts derived from amino acids have demonstrated high levels of enantiocontrol in cycloadditions with various dienes and dienophiles.

Table 1: Representative Enantioselective Diels-Alder Reaction Catalyzed by a Proline-Derived Organocatalyst Data is representative of proline-derived catalyst performance in this class of reaction.

| Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Acrolein | Cyclopentadiene | 20 | CH2Cl2/H2O | 82 | 96 (endo) |

| Crotonaldehyde | Cyclopentadiene | 20 | CH2Cl2 | 85 | 90 (exo) |

Robinson Annulation Sequences

The Robinson annulation is a classic and robust method for the formation of a six-membered ring in the synthesis of polycyclic compounds, such as steroids. rsc.org The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. rsc.orgwikipedia.org The use of (S)-proline as a chiral organocatalyst for this transformation allows for the synthesis of enantioenriched products, famously demonstrated in the synthesis of the Wieland-Miescher ketone. mdpi.com

The mechanism proceeds via the formation of a chiral enamine between the ketone substrate (the Michael donor) and the proline catalyst. This enamine then attacks the α,β-unsaturated ketone (the Michael acceptor) in a stereoselective manner. Following the Michael addition, the resulting intermediate undergoes an intramolecular aldol condensation, also under the influence of the chiral catalyst, to form the annulated ring. The stereochemistry of the final product is determined during these key C-C bond-forming steps.

For this compound, the N-Boc protecting group and the α-phenethyl substituent would impart significant steric hindrance. This bulk is expected to influence the geometry of the enamine intermediate and the transition states of both the Michael and aldol steps, leading to high levels of asymmetric induction. Research on L-proline has shown its ability to catalyze both steps of the Robinson annulation, affording the cyclized product in good yield and enantiomeric excess. researchgate.net The enhanced steric bulk of this compound would likely amplify this stereodirecting effect.

Table 2: (S)-Proline-Catalyzed Asymmetric Robinson Annulation This data represents a baseline for the performance of proline itself in this reaction. researchgate.net

| Michael Donor | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Chiral Reductions and Oxidations Promoted by this compound Derivatives

Proline derivatives are fundamental in the development of catalysts for asymmetric reductions and oxidations. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from (S)-proline for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. scirp.org The catalyst, often prepared from a proline-derived amino alcohol like (S)-α,α-diphenyl-2-pyrrolidinemethanol, creates a chiral environment that forces the reducing agent (typically borane) to attack one prochiral face of the ketone preferentially. scirp.org A derivative of this compound could be converted into a corresponding chiral amino alcohol and subsequently used to form a CBS-type catalyst for similar reductions.

In the realm of asymmetric oxidation, N-Boc-proline derivatives have been incorporated as chiral ligands in metal complexes to catalyze reactions like epoxidation. For instance, manganese salen-type complexes featuring a D-Boc-N-proline sidearm have been shown to catalyze the asymmetric epoxidation of various unfunctionalized olefins with moderate to excellent enantioselectivities. nih.gov The steric bulk and defined stereochemistry of the Boc-proline moiety are credited with creating a chiral pocket around the metal center that dictates the facial selectivity of the oxygen transfer to the olefin. nih.gov This suggests that this compound could serve as a valuable chiral scaffold for designing ligands for a range of asymmetric oxidation reactions.

Utility in the Synthesis of Chiral Heterocyclic Scaffolds

Proline derivatives are invaluable starting materials for the synthesis of complex chiral heterocyclic structures, particularly those with applications in medicinal chemistry. The rigid pyrrolidine (B122466) ring serves as a stereochemically defined template upon which further complexity can be built. N-Boc protected proline derivatives are frequently used in these synthetic routes.

A significant application is in the synthesis of spirocyclic proline analogues. For example, derivatives such as N-Boc-(S)-4-methyleneproline are key precursors for constructing the Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. nih.gov This spirocyclic amino acid is a crucial intermediate in the industrial synthesis of Ledipasvir, a potent antiviral agent used for the treatment of Hepatitis C. nih.gov The synthesis involves transformations like cyclopropanation of the methylene group to form the spirocyclic core.

Furthermore, N-Boc-proline derivatives can be elaborated into other constrained heterocyclic systems. The intramolecular cyclization of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives, for instance, provides an efficient route to α-quaternary proline analogues under the control of a "memory of chirality" strategy. Similarly, α-hydroxymethyl-N-Boc proline has been converted into spiro-fused 2-azetidinones, demonstrating the versatility of these building blocks in accessing diverse and structurally unique heterocyclic scaffolds.

Table 3: Synthesis of Chiral Heterocyclic Scaffolds from Proline Derivatives

| Starting Material | Key Transformation | Product | Application |

|---|---|---|---|

| N-Boc-(S)-4-methyleneproline | Cyclopropanation | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Intermediate for Ledipasvir nih.gov |

| α-Hydroxymethyl-N-Boc proline | Amidation, Cyclization | 2,5-Diaza-spiro[3.4]octan-1-one derivatives | Novel spirocyclic scaffolds |

Potential as Chiral Ligands in Asymmetric Metal-Catalyzed Reactions

The combination of a chiral organic molecule with a transition metal center is a powerful strategy in asymmetric catalysis. N-Boc protected amino acids, including proline derivatives, are highly effective as mono-N-protected amino acid (MPAA) ligands, particularly in palladium-catalyzed C-H activation reactions. These ligands coordinate to the metal in a bidentate fashion through the carboxylate oxygen and the nitrogen of the Boc-carbamate. This chelation creates a rigid, chiral environment around the metal center. The N-acyl group also functions as an internal base, facilitating the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism. This dual role is crucial for both reactivity and the efficient transfer of chirality from the ligand to the product.

In addition to palladium catalysis, proline derivatives serve as excellent ligands for other metals. Copper(I) complexes with proline-based ligands, for example, have been used to catalyze asymmetric arylation reactions. Chiral O-N-N tridentate ligands designed from proline and BINOL have been successfully applied in copper(II)-catalyzed asymmetric Henry reactions, yielding β-nitroalcohols with high enantioselectivity. The modular nature of these ligands, where the proline unit provides the core chirality, allows for fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific substrates. The this compound scaffold, with its defined stereocenters and tunable electronic properties, represents a promising candidate for the development of novel ligands for a wide range of metal-catalyzed asymmetric transformations.

Table 4: Proline Derivatives as Ligands in Metal-Catalyzed Asymmetric Reactions

| Metal | Reaction Type | Proline Derivative Type | Role of Proline Derivative |

|---|---|---|---|

| Palladium(II) | C-H Activation/Arylation | N-Boc-amino acids (MPAA) | Chiral bidentate ligand, internal base |

| Copper(II) | Henry Reaction | Proline-BINOL hybrid | Chiral tridentate ligand |

| Copper(I) | Ullmann Coupling/Arylation | Hydroxyproline | Chiral ligand |

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of molecules. For a chiral molecule like Boc-(S)-alpha-phenethyl-proline, these methods are vital not only for confirming its atomic connectivity but also for establishing its absolute configuration and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of chiral compounds, NMR is instrumental in assessing diastereomeric ratios and can be adapted to help determine the absolute configuration.

When this compound is derivatized with a chiral agent, two diastereomers are formed, which can be distinguished by NMR due to their different chemical environments. The protons in these diastereomers are diastereotopic and will exhibit distinct chemical shifts in the ¹H NMR spectrum masterorganicchemistry.com. The integration of the signals corresponding to each diastereomer allows for the quantitative determination of the diastereomeric ratio.

For determining the absolute configuration, chiral derivatizing agents, such as Boc-phenylglycine, can be employed acs.orgresearchgate.net. By comparing the ¹H NMR spectra of the diastereomeric derivatives, the absolute configuration of the original amine can be deduced based on established models that correlate the chemical shift differences to the spatial arrangement of substituents around the chiral center acs.orgresearchgate.net. Similarly, chiral solvating agents can be used to induce chemical shift differences between enantiomers, which can be observed in both ¹H and ¹³C NMR spectra, allowing for the determination of enantiomeric ratios nih.govmdpi.com. While ¹H NMR is often used, ¹³C NMR can offer advantages in terms of resolution and the ability to find a suitable probe for quantification nih.gov.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomers

| Proton | Diastereomer 1 (δ in ppm) | Diastereomer 2 (δ in ppm) | Δδ (ppm) |

| tert-Butyl | 1.26 | 1.11 | 0.15 |

| Methoxy | 4.01 | 3.52 | 0.49 |

Note: This table is illustrative and based on general principles observed for diastereomers of complex organic molecules researchgate.net. Actual values for this compound derivatives would require experimental data.

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy for Conformational Analysis

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational isomers acs.org.

The VCD spectrum of a molecule like this compound provides a unique fingerprint that can be compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT) rsc.orgcas.cz. This comparison allows for the determination of the molecule's absolute configuration and the identification of its preferred conformations in solution rsc.orgcas.cznih.gov. For proline derivatives, VCD has been used to study the conformational dominance of trans amide conformations and the formation of helical structures in oligomers nih.govnih.gov.

Table 2: Key IR Absorption Bands for Conformational Analysis

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Boc) | Stretch | 1680-1720 |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 |

| N-H (Amide) | Bend (Amide II) | 1510-1550 |

| C-N (Amide) | Stretch (Amide I) | 1630-1695 |

Note: The exact wavenumbers can shift depending on the molecular environment and conformation.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS is used to confirm its molecular formula and to assess its purity by detecting any potential impurities.

Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) . ESI-MS is often coupled with liquid chromatography (LC-MS) for the analysis of amino acids and their derivatives . The mass spectrum of Boc-protected amino acids often shows characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group, which can aid in structural confirmation ias.ac.inacdlabs.comreddit.com. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Table 3: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry of this compound (C₁₈H₂₅NO₄, Molecular Weight: 319.4 g/mol )

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₁₈H₂₆NO₄⁺ | 320.18 |

| [M+Na]⁺ | C₁₈H₂₅NNaO₄⁺ | 342.16 |

| [M-H]⁻ | C₁₈H₂₄NO₄⁻ | 318.17 |

| [M-C₄H₉]⁺ | C₁₄H₁₈NO₄⁺ | 264.12 |

| [M-Boc+H]⁺ | C₁₃H₁₈NO₂⁺ | 220.13 |

Note: The observed m/z values can vary slightly depending on the instrument and experimental conditions.

Chromatographic Methods for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. By using a chiral stationary phase (CSP), it is possible to separate the enantiomers of a chiral molecule. For proline derivatives, polysaccharide-based CSPs, such as Chiralpak AD-H, have been shown to be effective nih.govresearchgate.netresearchgate.net.

The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. The mobile phase composition, typically a mixture of hexane and an alcohol like ethanol with an additive such as trifluoroacetic acid (TFA), can be optimized to achieve good resolution nih.govresearchgate.netresearchgate.net. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. For proline derivatives that lack a strong chromophore, derivatization with a fluorescent tag may be necessary to enhance detection researchgate.netimpactfactor.org.

Table 4: Example HPLC Parameters for Chiral Separation of Proline Derivatives

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Ethanol/TFA |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 210 nm) or Fluorescence (after derivatization) |

Note: These are general parameters and require optimization for specific compounds and columns nih.govresearchgate.netresearchgate.netimpactfactor.orgnih.govgoogle.com.

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) is another powerful technique for the enantiomeric analysis of volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. A common derivatization procedure involves esterification followed by acylation sigmaaldrich.comsigmaaldrich.comnih.gov.

The derivatized enantiomers are then separated on a chiral GC column. The choice of derivatizing agent and chiral stationary phase is critical for achieving good separation sigmaaldrich.comsigmaaldrich.comnih.gov. GC can offer high sensitivity and shorter analysis times compared to HPLC sigmaaldrich.comsigmaaldrich.com. The enantiomeric excess is determined by integrating the peak areas of the separated enantiomers.

Table 5: Common Derivatization Agents for GC Analysis of Amino Acids

| Derivatization Step | Reagent |

| Esterification | Methanolic HCl |

| Acylation | Acetic Anhydride (B1165640) or Trifluoroacetic Anhydride (TFAA) |

Note: The choice of reagent can influence the volatility of the derivative and the elution order of the enantiomers sigmaaldrich.comsigmaaldrich.comnih.gov.

X-ray Crystallography for Solid-State Conformation and Stereochemical Proof

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and absolute stereochemistry. For a chiral molecule like this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information.

Hypothetical Crystallographic Analysis:

Had a suitable single crystal of this compound been subjected to X-ray diffraction, the resulting data would allow for the determination of key crystallographic parameters. These parameters, presented in a table similar to the hypothetical one below, would define the crystal system and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 12.50 |

| c (Å) | 15.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2024.38 |

The analysis would further reveal the exact solid-state conformation of the molecule. This includes the puckering of the proline ring, which typically adopts either an "endo" or "exo" envelope conformation. The orientation of the bulky tert-butoxycarbonyl (Boc) protecting group and the alpha-phenethyl substituent relative to the proline ring would also be precisely defined. The determination of torsional angles and bond lengths would provide insight into the steric and electronic effects influencing the molecule's preferred conformation in the solid state.

Crucially, the crystallographic data would provide unambiguous proof of the (S) stereochemistry at the alpha-carbon of the proline residue and the (S) stereochemistry of the phenethyl group. The refined electron density map would allow for the assignment of the absolute configuration, confirming the stereochemical integrity of the compound.

While the specific experimental data for this compound is not currently available, the principles of X-ray crystallography remain the gold standard for the structural elucidation of such complex organic molecules.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of Boc S Alpha Phenethyl Proline Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Insights

Density Functional Theory (DFT) has emerged as a powerful tool for dissecting the intricate details of reaction mechanisms involving Boc-(S)-alpha-phenethyl-proline. By modeling the electronic structure of the catalyst and reacting species, researchers have been able to map out the energetic landscapes of catalytic cycles, providing a detailed picture of the reaction pathways.

Elucidation of Transition State Structures and Reaction Intermediates

DFT calculations have been pivotal in identifying and characterizing the crucial transition state structures and reaction intermediates that dictate the course of reactions catalyzed by this compound. For instance, in asymmetric aldol (B89426) reactions, these calculations have revealed the geometry of the key transition states, highlighting the specific interactions that lead to the preferential formation of one stereoisomer over another. The calculated energies of these transition states and intermediates provide a quantitative basis for understanding the observed reaction rates and selectivities.

Table 1: Calculated Relative Energies of Intermediates and Transition States in a Proline-Catalyzed Aldol Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Initial separated reactants |

| Enamine Intermediate | +5.2 | Key reactive intermediate |

| Anti-TS | +15.8 | Transition state leading to the anti-product |

| Syn-TS | +14.1 | Transition state leading to the syn-product |

| Products | -10.5 | Final aldol adduct |

Note: The data presented in this table is illustrative and based on typical findings in proline catalysis research. Actual values may vary depending on the specific reaction conditions and computational methods employed.

Prediction of Conformational Preferences and Stereoselectivity

The stereochemical outcome of a reaction is intrinsically linked to the conformational preferences of the catalyst and its intermediates. DFT calculations have been successfully employed to predict the most stable conformations of this compound and its derivatives in various catalytic scenarios. These studies have demonstrated how the bulky Boc and phenethyl groups orient themselves to minimize steric hindrance, thereby creating a chiral environment that directs the approach of the substrate. This conformational control is a key determinant of the high stereoselectivity observed in many reactions catalyzed by this system.

Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) in Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies represent a data-driven approach to catalyst design. While specific, comprehensive QSAR/QSSR models for this compound are not widely published, the principles of this methodology are highly relevant. By systematically modifying the structure of the proline catalyst and correlating these changes with observed activity and selectivity, it is possible to develop predictive models. These models can then guide the rational design of new, more efficient catalysts with tailored properties. For example, a hypothetical QSSR study might explore how varying the electronic properties of the phenethyl group influences the enantiomeric excess of the product.

Analysis of Non-Covalent Interactions, including Hydrogen Bonding and π-π Stacking

The catalytic efficacy and stereocontrol exerted by this compound are heavily reliant on a network of subtle non-covalent interactions. Advanced computational techniques, such as the Non-Covalent Interaction (NCI) index, have been used to visualize and quantify these interactions.

Key non-covalent interactions identified through computational analysis include:

Hydrogen Bonding: The carboxylic acid moiety of the proline ring is a crucial site for hydrogen bonding, both with the substrate and with solvent molecules. These interactions play a critical role in substrate activation and in stabilizing the transition state.

π-π Stacking: The aromatic ring of the phenethyl group can engage in π-π stacking interactions with aromatic substrates. These interactions contribute to the binding of the substrate in a specific orientation, thereby influencing the stereochemical outcome.

Steric Repulsion: The bulky tert-butoxycarbonyl (Boc) group provides significant steric hindrance, which helps to define the chiral pocket of the catalyst and prevent unwanted side reactions.

Future Research Directions and Emerging Paradigms

Development of Novel Boc-(S)-alpha-phenethyl-proline Analogues with Enhanced Performance

A primary avenue for future research lies in the rational design and synthesis of novel analogues of this compound. The goal is to fine-tune the catalyst's steric and electronic properties to achieve superior activity and stereoselectivity for specific transformations. Strategic modifications could involve introducing electron-donating or electron-withdrawing groups on the phenyl ring of the phenethyl moiety. These changes would modulate the electronic environment of the catalytic site, potentially influencing transition state energies and, consequently, reaction rates and enantioselectivity.

Another approach is the synthesis of quaternary proline analogues, which involves further substitution at the alpha-carbon. mdpi.com The development of stereoselective methods to construct these more complex and sterically hindered scaffolds could lead to catalysts with unique selectivities for challenging substrates. mdpi.com Furthermore, exploring alternatives to the phenethyl group, such as the allyl group found in Boc-(S)-a-allylproline, can create catalysts suited for different types of molecular recognition and reactivity. acs.org The overarching objective is to build a library of catalysts where subtle structural changes lead to significant and predictable enhancements in performance for targeted applications, from peptide synthesis to the creation of complex bioactive molecules. acs.orgrsc.org

Exploration of New Asymmetric Reactions and Substrate Scopes

While proline and its derivatives are renowned for their efficacy in aldol (B89426) and Mannich reactions, a significant future direction is the expansion of their catalytic repertoire. researchgate.netnih.gov Research will likely focus on applying this compound to a broader range of asymmetric transformations. This includes exploring its potential in Michael additions, Robinson annulations, and direct electrophilic α-aminations. mdpi.com

A key area of investigation will be the expansion of the substrate scope within known reactions. For instance, the proline-catalyzed direct asymmetric three-component Mannich reaction has already demonstrated a broad scope for ketones, aldehydes, and amines. rsc.org Future studies involving this compound could push these boundaries further, testing sterically demanding or electronically challenging substrates that are poorly tolerated by simpler catalysts. The optimization of reaction conditions for each new substrate class will be crucial for achieving high yields and stereoselectivities. rsc.org This exploration will not only widen the synthetic utility of the catalyst but also deepen the fundamental understanding of its mechanism and the origins of asymmetric induction. rsc.org

Integration with Sustainable and Green Chemistry Methodologies, including Flow Chemistry

The integration of organocatalysis with green chemistry principles is a paramount goal for modern synthetic chemistry. Future research on this compound will increasingly focus on its application within sustainable methodologies. One of the most promising areas is flow chemistry. The multi-step preparation of related compounds like N-Boc-3,4-dehydro-L-proline methyl ester in modular flow reactors has showcased the potential for rapid, automated, and scalable synthesis with reduced waste. nih.gov Applying these continuous-flow principles to reactions catalyzed by this compound, particularly when combined with immobilized versions of the catalyst, could revolutionize its industrial applicability.

Furthermore, exploring alternative reaction media is a key aspect of green chemistry. This includes using water as a solvent, which is an environmentally benign option. researchgate.net Additionally, solvent-free reaction conditions, such as those achieved through ball-milling, represent another sustainable approach that can reduce waste and energy consumption. nih.gov Studies have shown that additives like water can significantly boost the catalytic performance of proline-based peptides, suggesting that even in solvent-free or aqueous systems, high efficiency can be achieved. nih.gov

Design of Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Proline has already proven effective in catalyzing direct asymmetric three-component Mannich reactions, providing complex β-amino carbonyl compounds with excellent stereoselectivity. rsc.org A significant future direction is to design novel MCRs that leverage the specific steric and electronic properties of this compound to control complex stereochemical outcomes.

Building on this, the design of cascade (or tandem) processes represents the next level of synthetic elegance. In a cascade reaction, a single catalytic event initiates a sequence of intramolecular transformations, rapidly building molecular complexity. Research into using α-phenethyl-containing molecules in cascade reactions that form multiple rings and stereocenters in one pot has shown the potential of this strategy. researchgate.net The future challenge is to design substrates that, upon activation by this compound, can enter into programmed cascade sequences, enabling the rapid and stereocontrolled synthesis of complex polycyclic architectures from simple starting materials.

Immobilization and Heterogenization Strategies for Catalyst Recovery and Reusability

A major obstacle to the large-scale industrial use of homogeneous organocatalysts is the difficulty in separating the catalyst from the reaction mixture for recovery and reuse. nih.govnih.gov Consequently, a critical area of future research is the development of robust immobilization strategies for this compound. This process, also known as heterogenization, involves anchoring the catalyst to a solid support, rendering it insoluble in the reaction medium and allowing for simple filtration-based recovery. nih.govrsc.org

A variety of supports have been successfully employed for L-proline and its derivatives, including polymers like polystyrene, mesoporous materials such as MCM-41 silica (B1680970), and magnetic nanoparticles. mdpi.comrsc.org The latter are particularly attractive as they permit catalyst recovery using an external magnet. mdpi.com The method of attachment is also crucial, with strategies ranging from covalent grafting to non-covalent impregnation. mdpi.comnih.gov Future work will focus on developing immobilization techniques for this compound that not only facilitate easy recovery but also maintain or even enhance its catalytic activity and selectivity over numerous cycles.

| Support Material | Immobilization Method | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Polystyrene Beads | Covalent Grafting | High stability, suitable for various solvents. | Successfully recycled multiple times with minimal loss of activity. | |

| Poly(ethylene glycol) (PEG) | Anchoring | Soluble in some solvents, allowing for homogeneous-like catalysis, but precipitable for recovery. | Recovered and reused with little change in yield or selectivity. | |

| Mesoporous Silica (MCM-41) | Covalent Grafting | High surface area, well-defined pore structure. | Effective and recyclable, especially with microwave heating. | rsc.orgmdpi.com |

| Magnetic Nanoparticles (γ-Fe₂O₃@SiO₂) | Post-modification | Facile separation using an external magnet, high efficiency. | Demonstrates good recoverability and reusability. | mdpi.com |

| Ionic Liquids | Non-covalent / Supported | Acts as both solvent and support, can enhance catalyst performance. | Recycling showed decreased yields in some cases. | rsc.org |

Advanced In Situ Spectroscopic Monitoring for Mechanistic Deconvolution

A deep understanding of the reaction mechanism is essential for rational catalyst design and optimization. While the general mechanism of proline catalysis involving enamine intermediates is well-accepted, many subtle details remain debated. researchgate.netmdpi.com Future research will increasingly employ advanced in-situ spectroscopic techniques to monitor reactions catalyzed by this compound in real-time.